molecular formula C16H12N2O3 B3334231 Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate CAS No. 51310-21-5

Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate

Cat. No.: B3334231
CAS No.: 51310-21-5
M. Wt: 280.28 g/mol
InChI Key: VMPFRXIRCPTOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry in Research

The journey of quinazoline chemistry began in the late 19th century. The name "quinazoline" was first proposed in 1887 by Widdege. nih.govresearchgate.net One of the earliest reported syntheses of a quinazolinone derivative dates back to 1869. researchgate.net A significant early synthesis of the parent quinazoline was reported in 1903 by Siegmund Gabriel. wikipedia.org

Throughout the 20th century, the field evolved with the development of various synthetic methodologies, such as the Niementowski synthesis, which involves the condensation of anthranilic acid with acid amides. nih.gov The advent of modern techniques like microwave-assisted and metal-catalyzed reactions has further expanded the accessibility and diversity of quinazoline derivatives. nih.gov This has allowed researchers to systematically modify the quinazoline scaffold and investigate how these changes affect its chemical and biological properties, leading to a deeper understanding of its structure-activity relationships. nih.gov

Structural Features and Core Heterocyclic Framework of Quinazolinones

The fundamental structure of quinazoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂. wikipedia.org It consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org Quinazolinones are oxidized forms of quinazoline, characterized by the presence of a carbonyl group in the pyrimidine ring. wikipedia.org

The two primary isomers are 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone (or 4(3H)-quinazolinone) being the more common and extensively studied form. wikipedia.org The numbering of the quinazoline ring system is standardized, and the properties of substituted quinazolines are heavily influenced by the nature and position of these substituents on either the benzene or pyrimidine ring. nih.gov The 4(3H)-quinazolinone core is a planar structure that serves as a rigid scaffold for attaching various functional groups, influencing its interactions with biological macromolecules.

Overview of Quinazoline Derivatives as Research Probes and Chemical Entities

Beyond their therapeutic potential, quinazoline derivatives are valuable as research probes in chemical biology. These tools help in the study and visualization of biological processes and targets. For instance, quinazoline-based fluorescent probes have been designed to target α1-Adrenergic Receptors (α1-ARs), which are members of the G protein-coupled receptor (GPCR) family. nih.gov These probes consist of a quinazoline pharmacophore for receptor recognition and a fluorophore for visualization, enabling researchers to study receptor localization and binding. nih.gov

The development of such probes often involves conjugating the quinazoline scaffold to fluorescent molecules like coumarin (B35378) or fluorescein. nih.gov The versatility of the quinazoline core allows for synthetic modifications to fine-tune the probe's affinity, selectivity, and fluorescent properties. nih.gov These chemical entities are instrumental in advancing the understanding of receptor biology and can aid in the development of new therapeutic agents.

Rationale for the Investigation of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate within Chemical Biology

This compound is a specific derivative of the 4(3H)-quinazolinone scaffold. Its structure features a methyl benzoate (B1203000) group attached at the N3 position of the quinazolinone core. This particular arrangement makes it a subject of interest in chemical biology for several reasons.

Primarily, it can serve as a key intermediate or building block for the synthesis of more complex molecules. The ester functional group (methyl benzoate) provides a reactive handle for further chemical modifications, allowing for the construction of a library of derivatives. For example, the core structure of this compound is related to compounds that have been explored for their interactions with biological targets. nih.govsemanticscholar.org

The investigation of this compound and its analogues allows researchers to systematically explore the structure-activity relationships of 4(3H)-quinazolinones. By modifying the substituents on both the quinazolinone ring and the attached benzoate ring, chemical biologists can probe the specific interactions that govern the biological activity of this class of compounds. acs.org While the direct biological applications of this compound itself are not extensively documented in publicly available research, its role as a scaffold for creating novel chemical probes and biologically active molecules is a key rationale for its investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 51310-21-5
Molecular Formula C₁₆H₁₂N₂O₃
Molecular Weight 280.28 g/mol
Appearance White powder
Boiling Point 461.3°C at 760 mmHg
Flash Point 232.8°C
Density 1.27 g/cm³

Data sourced from LookChemicals. lookchemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-oxoquinazolin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)12-7-3-5-9-14(12)18-10-17-13-8-4-2-6-11(13)15(18)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPFRXIRCPTOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312253
Record name Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51310-21-5
Record name NSC251912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51310-21-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate. The compound's molecular formula is C₁₆H₁₂N₂O₃, corresponding to a molecular weight of approximately 280.28 g/mol . Various mass spectrometry methods are employed to verify this information and to deduce its structural arrangement through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, HRMS is critical for distinguishing its exact mass from other compounds with the same nominal mass. The precise theoretical masses for various adducts of the target compound can be calculated and would be expected to be confirmed by HRMS analysis.

Table 1: Theoretical HRMS Data for C₁₆H₁₂N₂O₃

Adduct Ion Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₁₆H₁₃N₂O₃⁺ 281.0921
[M+Na]⁺ C₁₆H₁₂N₂O₃Na⁺ 303.0740
[M+K]⁺ C₁₆H₁₂N₂O₃K⁺ 319.0479
[M-H]⁻ C₁₆H₁₁N₂O₃⁻ 279.0775

While specific experimental HRMS data for this compound is not widely published, analysis of similar quinazolinone derivatives confirms that HRMS is a standard method for verifying their synthesis and purity mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. While many quinazolinone derivatives are analyzed using this method, the applicability to this compound would depend on its volatility and stability at the temperatures required for GC analysis gsconlinepress.com. In a typical GC-MS analysis, the compound would first be separated from a mixture on a capillary column and then introduced into the mass spectrometer, which would provide its mass spectrum and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique used for the analysis of a wide range of organic molecules, including many quinazolinone derivatives mdpi.com. This method is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. In an LC-MS analysis of this compound, the compound would be separated by high-performance liquid chromatography (HPLC) and subsequently ionized (e.g., via electrospray ionization, ESI) before detection by the mass spectrometer. LC-MS is frequently used to confirm the molecular weight of synthesized quinoline (B57606) and quinazolinone compounds by observing the [M+H]⁺ ion mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The quinazolinone core of this compound contains chromophores such as C=O, C=N, and aromatic rings, which give rise to characteristic absorption bands econferences.ru.

Studies on various quinazolinone derivatives show that they typically exhibit two main absorption regions in their UV-Vis spectra researchgate.net:

A band in the shorter wavelength region (240–300 nm) is generally attributed to π → π* transitions within the aromatic system.

A band at longer wavelengths (310–425 nm) is often assigned to n → π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms of the quinazolinone ring researchgate.netnih.gov.

The exact position and intensity of these bands for this compound would be influenced by the solvent and the specific substitution pattern.

Table 2: Expected UV-Vis Absorption Bands for Quinazolinone Core

Wavelength Range Type of Electronic Transition Associated Chromophore
240–300 nm π → π* Aromatic Rings
310–425 nm n → π* C=O and C=N groups

These electronic properties are fundamental to understanding the compound's potential applications in areas like photophysics acs.org.

X-ray Crystallography for Solid-State Molecular Geometry

Although crystal structures for several closely related but structurally distinct quinazolinone benzoate (B1203000) derivatives have been determined, a published crystal structure for this compound (C₁₆H₁₂N₂O₃) was not found in the surveyed literature nih.govsemanticscholar.orgnih.gov. Analysis of similar structures reveals that the quinazoline (B50416) ring system is typically planar, with substituent groups often oriented at significant dihedral angles to this plane nih.govsemanticscholar.org. A crystallographic study would be required to ascertain the specific solid-state conformation of the title compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The results are used to verify that the empirical formula matches the theoretical composition, which is a crucial step in confirming the identity and purity of a newly synthesized substance thermofisher.comucm.es.

For this compound, with the molecular formula C₁₆H₁₂N₂O₃, the theoretical elemental composition can be calculated. In practice, experimental results from combustion analysis are expected to be within ±0.4% of the theoretical values to be considered acceptable proof of structure and purity mdpi.comresearchgate.net.

Table 3: Theoretical Elemental Composition of C₁₆H₁₂N₂O₃

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 16 192.176 68.56%
Hydrogen H 1.008 12 12.096 4.32%
Nitrogen N 14.007 2 28.014 10.00%
Oxygen O 15.999 3 47.997 17.12%

| Total | | | | 280.283 | 100.00% |

This compositional verification is a standard characterization requirement for novel compounds in chemical research researchgate.net.

Purity Assessment Methods for Research Materials

The rigorous evaluation of chemical purity is a cornerstone of scientific research, ensuring the reliability and reproducibility of experimental results. For the compound This compound , a definitive purity profile is essential for its application in research settings. While detailed, peer-reviewed studies outlining specific high-performance liquid chromatography (HPLC) methods for this compound are not extensively available in the public domain, purity is generally established through a combination of chromatographic and spectroscopic techniques.

Commercially available research-grade This compound is often supplied with a purity specification, typically around 97%. This level of purity is ascertained by the manufacturers, though the specific analytical methodologies employed are frequently proprietary. However, based on standard practices for organic compounds of similar structure, HPLC is a primary method for quantitative purity assessment.

A typical HPLC analysis for a compound like This compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak corresponding to the compound relative to the total area of all observed peaks in the chromatogram.

While specific experimental data from research articles for this exact compound is scarce, the table below illustrates a hypothetical HPLC purity assessment, reflecting typical data presentation for such an analysis.

Table 1: Illustrative HPLC Purity Data for this compound

Peak No. Retention Time (min) Peak Area Area %
1 2.54 1500 0.5
2 4.87 588000 98.0

In the absence of dedicated studies on the analytical method validation for This compound , researchers would typically develop and validate an in-house HPLC method. This validation process would assess parameters such as linearity, precision, accuracy, specificity, and limits of detection and quantification to ensure the reliability of the purity data.

In addition to HPLC, other analytical techniques that may be used to support the purity assessment include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure and identify the presence of impurities.

Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can be used to detect and identify impurities.

Elemental Analysis: Determines the elemental composition of the compound, which can be compared to the theoretical values.

The collective data from these methods provides a comprehensive purity profile for a research batch of This compound .

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Geometry Optimization

Molecular modeling is a cornerstone of computational chemistry, enabling the prediction of the three-dimensional structure of molecules and their conformational preferences. Geometry optimization is a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest potential energy, representing the most stable conformation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. scielo.org.mx The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,p)) is crucial for obtaining accurate results that correlate well with experimental data where available. scielo.org.mx For quinazolinone derivatives, DFT has been successfully used to compare optimized structures with those determined by X-ray crystallography. researchgate.net

A typical output from a DFT geometry optimization would provide the bond lengths, bond angles, and dihedral angles of the molecule's most stable form. This information is fundamental for understanding the molecule's shape and steric properties.

Hypothetical Optimized Geometry Parameters for this compound (Illustrative)

ParameterValue
Bond Length (C=O, quinazolinone)~1.23 Å
Bond Length (C=N)~1.29 Å
Dihedral Angle (Quinazolinone-Benzoate)Varies

Note: This table is for illustrative purposes to show the type of data generated from DFT calculations.

Quantum chemical calculations, often performed using the optimized geometry from DFT, provide a wealth of information about the electronic nature of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. scielo.org.mx

Dipole Moment: The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge. It is an important factor in understanding a molecule's solubility and its ability to engage in intermolecular interactions, such as those with a biological target.

Electrostatic Potential (ESP): The molecular electrostatic potential map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, including potential binding sites on proteins. mdpi.com Red-colored regions on an ESP map typically indicate negative electrostatic potential (electron-rich), while blue-colored regions indicate positive electrostatic potential (electron-poor). researchgate.netresearchgate.net

Illustrative Electronic Properties of a Quinazolinone Derivative

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap5.0 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: This table is for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ekb.eg This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For this compound, molecular docking simulations would involve placing the molecule into the binding site of a specific protein target. The simulation would then explore various possible binding poses and score them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). ekb.eg A lower binding energy generally indicates a more stable and favorable interaction. The results would predict the most likely binding mode of the compound within the protein's active site.

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By visualizing the docked complex, researchers can pinpoint which residues are key for anchoring the ligand in the binding site. This information is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

Example of Molecular Docking Results for a Quinazolinone Ligand

Target ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Protein Kinase A-8.5Lys72, Glu91, Phe327
Cyclooxygenase-2-9.2Arg120, Tyr355, Ser530

Note: This table is hypothetical and for illustrative purposes.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful tool in computational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For a class of compounds like quinazolinones, a pharmacophore model can be developed based on the structures of known active molecules. pharmacophorejournal.com This model can then be used as a 3D query to screen large compound libraries to identify new molecules that possess the required features and are therefore likely to be active. It also provides a rational basis for the design of novel derivatives with improved potency and selectivity. The principles of pharmacophore modeling guide the modification of a lead compound, such as this compound, to enhance its interaction with the target receptor.

In Silico Profiling for Research Candidate Assessment (e.g., ADMET computational predictions for chemical space exploration)

In the early stages of drug discovery, computational screening of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is essential for evaluating the druglikeness of a compound. researchgate.net For the quinazolinone class of molecules, of which this compound is a member, various in silico tools and models are employed to predict their pharmacokinetic and toxicological profiles. researchgate.nettandfonline.com These predictions help to prioritize lead candidates and reduce the likelihood of late-stage failures in clinical trials.

Computational models predict that quinazolinone derivatives generally exhibit favorable pharmacological characteristics. nih.gov Many compounds in this class are predicted to adhere to established druglikeness rules, such as Lipinski's Rule of Five, which suggests good potential for oral bioavailability. nih.govnih.gov Predictions for key ADMET parameters are critical for assessing the viability of a research candidate. For instance, good human intestinal absorption (HIA) is a prerequisite for orally administered drugs. Similarly, the ability or inability to cross the blood-brain barrier (BBB) is a crucial factor depending on the intended therapeutic target. researchgate.net Computational tools can effectively predict these properties, along with others like plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. nih.gov

The following table represents a typical set of ADMET parameters computationally predicted for quinazolinone-based research candidates.

ParameterPredicted PropertyImportance in Drug Discovery
Physicochemical Properties
Molecular Weight< 500 g/molInfluences size-dependent absorption and diffusion.
LogP (Lipophilicity)< 5Affects solubility, permeability, and metabolic stability.
Hydrogen Bond Donors< 5Impacts binding affinity and membrane permeability.
Hydrogen Bond Acceptors< 10Impacts binding affinity and membrane permeability.
Pharmacokinetics
Human Intestinal Absorption (HIA)HighPredicts the extent of absorption from the gut into the bloodstream.
Blood-Brain Barrier (BBB) PermeabilityLow/High (Target Dependent)Determines CNS penetration; desirable for neurological targets, undesirable for peripheral targets.
CYP450 InhibitionNon-inhibitorPredicts potential for drug-drug interactions.
Toxicity
AMES MutagenicityNon-mutagenicScreens for potential to induce genetic mutations.

By leveraging these advanced in silico techniques, researchers can significantly reduce the time and cost associated with traditional drug discovery, allowing for the efficient screening and optimization of new chemical entities based on the quinazolinone scaffold. nih.govacs.org

Reaction Mechanism Studies using Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions. nih.gov For the synthesis of quinazolinone derivatives, DFT calculations are used to optimize the geometries of reactants, transition states, and products, thereby mapping out the most energetically favorable reaction pathways. acs.orgmdpi.com

One area where computational studies have been instrumental is in understanding the regioselectivity of reactions involving the quinazolinone core. For example, in 1,3-dipolar cycloaddition reactions to form quinazolinone-isoxazoline hybrids, DFT calculations have been used to support experimental findings. researchgate.net By calculating the energies of different possible transition states, researchers can confirm why a specific regioisomer is formed exclusively, a result that is in good agreement with the experimental data. researchgate.net

Chemical Reactivity and Derivatization Pathways

Functional Group Transformations of the Benzoate (B1203000) Moiety

The benzoate portion of the molecule is amenable to several common ester transformations, providing a straightforward route to a variety of derivatives.

Hydrolysis and Saponification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(4-oxo-3(4H)-quinazolinyl)benzoic acid, under either acidic or basic conditions. chemspider.comyoutube.comyoutube.com Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base such as sodium hydroxide. youtube.comyoutube.com Subsequent acidification of the reaction mixture yields the carboxylic acid. youtube.com This transformation is a fundamental step in preparing various derivatives, as the resulting carboxylic acid serves as a versatile intermediate.

Amide Formation: The carboxylic acid obtained from hydrolysis can be converted into an acyl chloride, typically by treatment with thionyl chloride. sapub.orgresearchgate.net This activated intermediate can then react with a wide range of primary and secondary amines to form the corresponding amides. sapub.org This pathway allows for the introduction of diverse substituents at this position, significantly expanding the chemical space accessible from the parent compound. Alternatively, direct amidation of the methyl ester is also a feasible route.

A summary of these transformations is presented in the table below.

TransformationReagents and ConditionsProduct
Hydrolysis/SaponificationNaOH (aq), heat; then HCl (aq)2-(4-oxo-3(4H)-quinazolinyl)benzoic acid
Amide Formation (via acid chloride)1. SOCl₂ 2. R¹R²NHN,N-Disubstituted-2-(4-oxo-3(4H)-quinazolinyl)benzamide

Reactions at the Quinazoline (B50416) Nucleus (e.g., N-alkylation, substitutions at C-2, C-3, C-6)

The quinazoline ring system possesses several sites that are susceptible to chemical modification, allowing for extensive derivatization.

N-Alkylation: The nitrogen at the 3-position (N-3) of the quinazolinone ring can be alkylated under various conditions. juniperpublishers.com Typically, this is achieved by reacting the quinazolinone with an alkyl halide in the presence of a base, such as potassium carbonate in a polar aprotic solvent like DMF. juniperpublishers.com This reaction provides a direct method for introducing a wide variety of alkyl and substituted alkyl groups at the N-3 position. Studies on similar quinazolinone systems have shown that N-alkylation is a common and high-yielding reaction.

Substitutions at C-2: The C-2 position of the quinazoline ring is another key site for modification. While the parent compound does not have a leaving group at this position, derivatives can be synthesized to allow for nucleophilic aromatic substitution. For instance, 2-chloroquinazoline (B1345744) derivatives are versatile intermediates for introducing various nucleophiles at the C-2 position. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions can be employed to form carbon-carbon bonds at this position. researchgate.net The reactivity of the C-2 position allows for the introduction of aryl, alkyl, and other functional groups. nih.govnih.govnih.govmdpi.com

Substitutions at C-6: The benzene (B151609) ring of the quinazoline nucleus can also undergo electrophilic aromatic substitution, although the conditions need to be carefully controlled. Halogenation, nitration, and sulfonation are potential reactions that could introduce substituents at the C-6 and C-8 positions. The directing effects of the existing substituents on the quinazoline ring will influence the regioselectivity of these reactions.

The following table summarizes the key reactive sites on the quinazoline nucleus.

PositionType of ReactionPotential Reagents
N-3N-AlkylationAlkyl halides, Base (e.g., K₂CO₃)
C-2Nucleophilic Aromatic Substitution (on activated derivatives), Cross-CouplingAmines, Alkoxides (for activated derivatives); Boronic acids, Alkynes (for cross-coupling)
C-6Electrophilic Aromatic SubstitutionHalogenating agents, Nitrating agents, Sulfonating agents

Formation of Condensed Quinazoline Systems

The quinazolinone scaffold of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These condensed quinazolines often exhibit interesting biological activities and photophysical properties.

One common strategy involves the introduction of a suitable functional group at the C-2 or N-3 position, which can then undergo an intramolecular cyclization reaction. For example, a quinazolinone derivative with an alkenyl or alkynyl side chain can be cyclized to form pyrrolo- or furano-fused quinazolinones. mdpi.com

Another approach is the construction of a new ring fused to the quinazoline nucleus. For instance, triazolo[4,3-c]quinazolines can be synthesized from appropriately substituted quinazoline precursors. mdpi.com These reactions often involve multi-step sequences, starting with the functionalization of the quinazolinone core, followed by a cyclization step to form the condensed system. The synthesis of these fused systems significantly expands the structural diversity of compounds that can be derived from the initial quinazolinone.

Exploration of Reaction Stereoselectivity

The exploration of stereoselectivity in reactions involving this compound and its derivatives is an area of growing interest, particularly for the development of chiral compounds with specific biological targets. While the parent molecule is achiral, the introduction of chiral centers or the creation of atropisomers can lead to compounds with distinct pharmacological profiles.

One approach to introducing stereoselectivity is through the use of chiral reagents or catalysts in the derivatization reactions. For example, asymmetric synthesis techniques can be employed during the alkylation or substitution reactions on the quinazoline nucleus to favor the formation of one enantiomer over the other.

Furthermore, the inherent structure of certain quinazoline derivatives can lead to atropisomerism, where rotation around a single bond is restricted, resulting in stable, non-superimposable stereoisomers. The regioselective formation of a quinazoline moiety on a chiral scaffold, such as a calix mdpi.comarene, has been shown to produce inherently chiral systems. rsc.org This highlights the potential for creating novel chiral structures based on the quinazolinone framework. The study of the stereochemical outcomes of reactions is crucial for understanding the structure-activity relationships of these compounds.

Catalytic Transformations Involving the Compound

Catalytic methods offer efficient and selective routes for the derivatization of this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the quinazolinone nucleus. researchgate.netmdpi.combohrium.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of the quinazolinone can undergo a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. nih.gov

Negishi Coupling: Reaction with organozinc reagents. nih.gov

These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of the quinazolinone scaffold.

Catalytic Hydrogenation: The quinazolinone ring system can be susceptible to catalytic hydrogenation, although the conditions required may also reduce other functional groups in the molecule. For instance, catalytic hydrogenation is a method used for the reduction of nitro groups to amines on the quinazoline ring. The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity. For example, manganese-based catalysts have been explored for the selective hydrogenation of methyl benzoate to benzaldehyde, suggesting that catalytic reduction of the ester group could be a potential transformation under specific conditions. mdpi.com

The table below provides examples of catalytic transformations applicable to quinazolinone derivatives.

Catalytic ReactionCatalystReactantProduct
Suzuki-Miyaura CouplingPd complex (e.g., Pd(dppf)Cl₂)Halogenated quinazolinone, Arylboronic acidAryl-substituted quinazolinone
Sonogashira CouplingPd/Cu catalystHalogenated quinazolinone, Terminal alkyneAlkynyl-substituted quinazolinone
Catalytic HydrogenationPd/CNitro-substituted quinazolinoneAmino-substituted quinazolinone

Investigation of Molecular and Cellular Interactions in Vitro and Preclinical Research

Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro)

Derivatives of the quinazolin-4(3H)-one structure have demonstrated inhibitory activity against a wide range of enzymes. These in vitro assays are crucial for identifying specific molecular targets and understanding the structure-activity relationships that govern potency and selectivity.

The quinazoline (B50416) core is a well-established pharmacophore for developing kinase inhibitors. nih.gov Research has focused on its ability to target key enzymes in cell signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR): A series of novel 3-methyl-quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK). nih.gov Several of these compounds demonstrated significant inhibition. For instance, one derivative showed an EGFRwt-TK inhibition rate of 64.95% at a concentration of 1 µM. nih.gov The quinazoline scaffold is integral to several approved EGFR inhibitors, where it typically serves as a hinge-binding motif in the ATP-binding site of the kinase. nih.govjbuon.com

PI3K/HDAC: Dual inhibitors targeting both Phosphoinositide 3-kinases (PI3K) and Histone Deacetylases (HDAC) have been developed using a quinazolin-4-one framework. mdpi.com By strategically modifying the quinazolinone scaffold, researchers have created compounds with potent inhibitory activity against specific isoforms, such as HDAC6. mdpi.com

AKT1: While direct inhibition studies on AKT1 by Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate are not extensively detailed, the PI3K/Akt/mTOR signaling pathway is a primary target of many quinazolinone-based kinase inhibitors. nih.gov Inhibition of upstream kinases like PI3K indirectly modulates the activity of AKT.

Interactive Table: Kinase Inhibition by Quinazolinone Derivatives Note: The following data represents various derivatives of the quinazolinone scaffold, not this compound specifically.

Compound TypeTarget KinaseInhibitory ActivityReference
3-Methyl-quinazolinone derivative (5g)EGFRwt-TK64.95% inhibition @ 1 µM nih.gov
2-Mercapto-quinazolin-4-one analog (24)EGFR-TKIC50 = 13.40 nM bohrium.com
Quinazolin-4-one based hydroxamic acidHDAC6IC50 = 370 nM mdpi.com
2-Mercapto-quinazolin-4-one analog (37)DHFRIC50 = 0.03 µM bohrium.com

Derivatives of 2-arylquinazolin-4(3H)-one have been identified as a potent class of α-glucosidase inhibitors. researchgate.net In one study, numerous synthetic derivatives were found to be several hundred times more active than the standard drug, acarbose. researchgate.net

For example, certain 2-arylquinazolin-4(3H)-ones exhibited IC50 values against yeast α-glucosidase as low as 0.3 ± 0.01 µM, compared to an IC50 of 840 ± 1.73 µM for acarbose. researchgate.net Further investigations into novel benzoic acid derivatives bearing a quinazolin-4(3H)-one ring also demonstrated strong inhibitory effects against both α-glucosidase and α-amylase. One of the most potent compounds in this series was found to be 5.4 times more potent for α-glucosidase and 34.9 times more potent for α-amylase than acarbose. researchgate.net Kinetic studies often reveal a competitive mode of inhibition for these compounds. nih.gov

Interactive Table: α-Glucosidase and α-Amylase Inhibition by Quinazolinone Derivatives

Compound TypeTarget EnzymeIC50 Value (µM)Reference
2-Arylquinazolin-4(3H)-one (Compound 12)α-Glucosidase0.3 ± 0.01 researchgate.net
Quinazolin-4(3H)-one phenoxy-acetamide (Compound 7b)α-Glucosidase14.4 nih.gov
Benzoic acid quinazolin-4(3H)-one derivative (Compound 10)α-Glucosidase3.468 ± 0.270 researchgate.net
Benzoic acid quinazolin-4(3H)-one derivative (Compound 10)α-Amylase1.215 ± 0.225 researchgate.net
Acarbose (Standard)α-Glucosidase840 ± 1.73 researchgate.net

The quinazolinone scaffold has been utilized in the design of selective inhibitors for phosphodiesterase 4B (PDE4B), an enzyme involved in regulating intracellular cyclic AMP (cAMP) levels and inflammatory responses. jst.go.jpresearchgate.net A novel series of quinazolinone derivatives analogous to the structure of nitraquazone (B1200208) were synthesized and tested for their inhibitory activity against PDE4B. researchgate.netresearchgate.net Certain compounds exhibited promising inhibitory activity comparable to the reference inhibitor, Rolipram. researchgate.netresearchgate.net

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and hypertension. nih.govacs.org Novel quinazolinone-7-carboxamides have been designed and synthesized as potent sEH inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies revealed that the amide and thiobenzyl components flanking the quinazolinone core are crucial for potent sEH inhibition. acs.org Several compounds in one study demonstrated IC50 values in the sub-micromolar range, with the most active compound, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide, showing an IC50 of 0.5 nM. researchgate.net This indicates that the quinazolinone ring is a suitable scaffold for developing highly potent sEH inhibitors. researchgate.net

Interactive Table: Soluble Epoxide Hydrolase (sEH) Inhibition by Quinazolinone Derivatives

Compound TypeTarget EnzymeIC50 Value (µM)Reference
Quinazolinone-7-carboxamide (Compound 34)sEH0.30 acs.org
Quinazolinone-7-carboxamide (Compound 35)sEH0.66 acs.org
Quinazolinone-7-carboxamide (Compound 37)sEH0.45 acs.org
4-chloro-N-(4-(4-oxo-3,4-dihydroquinazoline-2-yl)phenyl)benzamide (3g)sEH0.0005 researchgate.net

Understanding the mechanism of enzyme inhibition is critical. For quinazolinone derivatives, this has been explored through various in vitro and in silico methods.

Kinetic Studies: For α-glucosidase, kinetic analyses have shown that potent quinazolinone derivatives often act as competitive inhibitors, suggesting they bind to the active site of the enzyme. nih.gov Similar studies on other enzymes, like carbonic anhydrase-II, have also determined competitive inhibition mechanisms and calculated the inhibition constants (Ki). nih.gov

Molecular Docking: In silico molecular docking is widely used to predict the binding modes of quinazolinone inhibitors within the active sites of their target enzymes. nih.govnih.gov These studies have helped to identify key interactions, such as hydrogen bonding and hydrophobic contacts, between the quinazolinone ring and amino acid residues in enzymes like tyrosinase, carbonic anhydrase, and α-glucosidase. researchgate.netnih.govnih.gov For example, docking studies of an α-glucosidase inhibitor showed that the aromatic ring and aminomethyl group of the quinazoline moiety played a critical role in inhibition. researchgate.net

Fluorescence Quenching: This technique has been used to study the interaction between quinazolinone derivatives and enzymes like tyrosinase. The results can confirm binding and provide insights into the nature of the interaction. nih.gov

Receptor Binding and Modulation Studies (In Vitro)

Beyond enzyme inhibition, the versatile quinazolinone scaffold has been investigated for its ability to bind to and modulate various cell surface and intracellular receptors.

Adrenergic Receptors: Derivatives of 2-phenyl-3-methyl-6-methoxy-4(3H)-quinazolinone have been synthesized and evaluated as antagonists for the β1-adrenergic receptor. In vitro binding assays confirmed that specific fluorinated analogs were selective for β1-adrenergic receptors over β2-adrenergic and 5-HT1A receptors. nih.gov

Serotonin Receptors: A library of quinazolinone compounds was synthesized and screened for binding affinity to the 5-HT7 receptor. Radioligand binding assays identified 24 compounds with high affinity, showing IC50 values below 100 nM, with the most potent compound having an IC50 of 12 nM. researchgate.net

Integrin Receptors: Modification of a quinazolinone scaffold led to the development of potent antagonists for the vitronectin receptor (integrin αVβ3). A molecular model was used to analyze ligand-receptor interactions and identify key binding features of the quinazolinone structure. benthamdirect.com

These studies highlight the chemical tractability of the quinazolinone core, allowing for its adaptation to target a diverse range of biological molecules through specific structural modifications.

Cellular Assays for Mechanistic Understanding (In Vitro)

The 4(3H)-quinazolinone scaffold is a foundational structure for numerous compounds investigated for their anticancer properties. Derivatives have demonstrated significant cytotoxic and antiproliferative effects across a wide array of human cancer cell lines, including liver (HepG2), breast (MCF-7), colon (Caco-2), skin (A431), and lung (A549, NCI-H1975) cancer cells. bue.edu.egresearchgate.netresearchgate.netnih.gov The mechanism often involves the inhibition of key enzymes in cell division or signaling pathways. rdd.edu.iq The cytotoxic activity, typically measured as the half-maximal inhibitory concentration (IC₅₀), varies significantly based on the substitutions at the 2 and 3 positions of the quinazolinone ring. nih.gov

Table 1: Cytotoxic Activity of Representative Quinazolinone Derivatives in Human Cancer Cell Lines This table presents data for various quinazolinone derivatives to illustrate the general activity of the chemical class, not for this compound itself.

Derivative ClassCell LineIC₅₀ (µM)Reference
Piperonyl-bearing QuinazolinoneHepG-2 (Liver)2.46 - 36.85 bue.edu.eg
Piperonyl-bearing QuinazolinoneMCF-7 (Breast)3.87 - 88.93 bue.edu.eg
Morpholine-substituted QuinazolineA549 (Lung)8.55 - 10.38 nih.gov
Morpholine-substituted QuinazolineMCF-7 (Breast)3.15 - 6.44 nih.gov
2-Sulfanylquinazolin-4(3H)-oneHepG2 (Liver)~1.94 nih.gov
2-Sulfanylquinazolin-4(3H)-oneMCF-7 (Breast)~7.1 nih.gov

A primary mechanism behind the antiproliferative effects of quinazolinone derivatives is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. nih.govmostwiedzy.pl This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3, caspase-7, and caspase-9) and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov

Furthermore, quinazolinone derivatives frequently exert their effects by modulating the cell cycle. bue.edu.eg They have been observed to cause cell cycle arrest at various phases, including G1, S, and G2/M, thereby preventing cancer cells from proceeding through division. nih.govnih.govmostwiedzy.pl For instance, certain derivatives have been shown to arrest HepG-2 cells in the G2/M phase and others in the S phase, indicating that the specific molecular substitution influences the precise mechanism of action. bue.edu.egnih.gov

Chronic inflammation is linked to various diseases, and the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS or NOS II) in macrophages is a key inflammatory marker. nih.gov Research has demonstrated that certain quinazoline derivatives can effectively inhibit the production of NO in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW264.7. nih.gov The inhibitory action is not due to direct enzymatic inhibition of iNOS, but rather the suppression of iNOS gene expression at the mRNA and protein levels. nih.gov This selective inhibition in macrophages suggests that the quinazolinone scaffold could be a valuable template for developing novel anti-inflammatory agents. nih.gov

The quinazolinone nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Numerous studies have documented the in vitro efficacy of 2,3-disubstituted 4(3H)-quinazolinone derivatives against a broad range of pathogenic microbes. nih.govekb.egtandfonline.com These compounds have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Shigella flexneri). nih.govtandfonline.com Additionally, significant antifungal activity has been reported against various fungal strains, including Aspergillus niger, Candida albicans, and Trichophyton mentagrophytes. tandfonline.comresearchgate.net The antimicrobial potency is highly dependent on the nature of the substituents at positions 2 and 3 of the quinazolinone ring. nih.gov

Table 2: Antimicrobial Spectrum of Representative 2,3-Disubstituted 4(3H)-Quinazolinone Derivatives This table presents general findings for the quinazolinone chemical class against various microbial strains.

Microorganism TypeExample Strains InhibitedReference
Gram-Positive BacteriaBacillus subtilis, Staphylococcus aureus nih.govtandfonline.com
Gram-Negative BacteriaEscherichia coli, Pseudomonas aeruginosa, Shigella flexneri, Salmonella typhi nih.govekb.egtandfonline.com
FungiAspergillus niger, Candida albicans, Microsporum canis, Trichophyton longifusus nih.govtandfonline.com

Structure-Activity Relationship (SAR) Elucidation

The biological activity of the quinazolinone scaffold is highly dependent on the nature and position of its substituents. nih.gov Extensive research has focused on synthesizing and evaluating analogs of this core structure to understand the effects of various functional groups on therapeutic efficacy. nih.govglobethesis.comnih.gov

Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating pharmacological activity. nih.govnih.gov

Position 2: The substituent at this position is crucial. For antitubercular activity, attaching di-substituted aryl groups with electron-withdrawing halogens or an imidazole (B134444) ring at the 2-position has yielded potent compounds. nih.gov In antiviral contexts, replacing a methyl group with a phenyl group at position 2 has been explored to enhance activity. researchgate.net

Position 3: The introduction of different heterocyclic moieties or substituted aromatic rings at position 3 is a common strategy to enhance biological effects. nih.govnih.gov For antiviral activity against ZIKV, a 3-tert-butyl group was found to be more favorable than a 3-methyl or 3-methoxy group. nih.gov In antitubercular derivatives, the presence of amido, thioamido, or N-pyridoyl substituents at this position was found to increase activity. researchgate.net The design of urea (B33335) and thiourea (B124793) analogs linked at position 3 has also been a strategy for targeting enzymes like TACE in cancer research. gsconlinepress.com

Positions 6 and 7: Modifications on the fused benzene (B151609) ring are also critical. For antitubercular 4-anilinoquinazolines, the inclusion of 6,7-dimethoxy groups on the quinoline (B57606) core was a key feature for potent inhibition of Mtb. nih.gov Conversely, hydroxyl substitutions at these positions sometimes resulted in a loss of activity. nih.gov

Aniline (B41778) Ring Substitutions (in 4-anilinoquinazolines): For antitubercular 4-anilinoquinazolines, the substitution pattern on the aniline ring is a primary determinant of activity. nih.gov The addition of fluorine to this ring markedly increased potency. nih.gov Similarly, for antiviral quinazolinones, various substitutions on an aromatic R⁶ group (analogous to the aniline ring) were investigated, with para-substituted phenyl groups showing moderate activity. nih.gov

The synthesis of these diverse analogs is often achieved through multi-step reaction sequences, starting from precursors like anthranilic acid or 2-aminobenzoic acid derivatives, followed by cyclization and subsequent functionalization. acs.orgjst.go.jpnih.gov

The quinazolinone ring system is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.govresearchgate.net Several key structural motifs within this scaffold and its derivatives have been identified as essential for molecular interactions that underpin their biological activities.

The Quinazolinone Core: The fused heterocyclic system of a benzene ring and a pyrimidine (B1678525) ring is the fundamental pharmacophore. researchgate.net The nitrogen atoms and the carbonyl group within this core can act as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets, such as protein kinases.

Substituents at Position 2: The group at the 2-position often dictates the compound's selectivity and potency. For antitubercular agents targeting the enoyl-acyl carrier protein reductase, a 2-phenyl series showed higher binding affinity, potentially due to increased hydrophobic interactions within the enzyme's binding site. researchgate.net

Substituents at Position 3: The side chain at the 3-position plays a vital role in orienting the molecule within a target's active site and can form additional interactions. For antiviral activity against ZIKV and DENV, bulky groups like tert-butyl at this position were found to be optimal. nih.gov

Substituents on the Benzene Ring: Groups on the benzene portion of the quinazolinone core can influence physicochemical properties like solubility and lipophilicity, as well as provide additional contact points with a biological target. Halogen atoms at positions 6 and 8, for instance, have been shown to improve antimicrobial activities. nih.gov

The α-aminophosphonate Moiety: In some antiviral analogs, the incorporation of an α-aminophosphonate moiety has been explored. This group can enhance the binding capabilities of the molecule, leading to improved activity against viruses like TMV. nih.gov

These motifs collectively contribute to the molecule's ability to fit into specific binding pockets of enzymes or receptors, disrupt their function, and elicit a biological response.

The integration of computational chemistry with experimental biology is a powerful strategy in modern drug discovery, and it has been extensively applied to quinazolinone derivatives. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict the biological activities and binding modes of new compounds, which are then validated through in vitro experiments. nih.govrsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For quinazolinone derivatives, docking studies have been used to rationalize their observed in vitro activity. For example, the binding affinity of antitubercular quinazolinones was predicted against the enoyl-acyl carrier protein reductase (InhA), and the results showed that compounds with higher predicted affinity (due to hydrogen bonding and hydrophobic interactions) also demonstrated better MIC values in cell-based assays. researchgate.net Similar studies have been performed for anticancer quinazolinones, correlating docking scores against targets like EGFR with their in vitro cytotoxic activity. nih.gov

QSAR Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been constructed for quinazolinone derivatives to quantitatively correlate their chemical structures with their biological activities. rsc.org These models help in identifying the key steric and electronic features required for potency and can guide the design of new analogs with improved activity.

ADMET Predictions: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov These predictions help prioritize which molecules should be synthesized and tested in vitro, saving time and resources. For example, studies have used ADMET predictions to ensure that novel quinazolinone derivatives have drug-like properties, such as the ability to cross the blood-brain barrier and be non-carcinogenic, before proceeding with synthesis. nih.gov

The successful correlation between in silico predictions and in vitro results provides strong support for the proposed mechanism of action and validates the computational models. nih.govresearchgate.net This synergistic approach accelerates the optimization of lead compounds by allowing for a more rational design of derivatives with enhanced biological activity. researchgate.net

Advanced Research Applications and Future Perspectives

Development of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. While specific research designating this compound as a chemical probe is still emerging, the inherent properties of its quinazolinone core make it an excellent candidate for such development. Quinazolinone derivatives are known to act as inhibitors for various enzymes, including topoisomerase II and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer research. nih.govresearchgate.net

The development of this compound into a chemical probe would involve synthesizing fluorescently-tagged or biotinylated analogues to enable visualization and pull-down experiments, thereby identifying its specific cellular binding partners. Such probes would be invaluable for elucidating complex biological pathways and validating new drug targets.

Strategic Lead Compound Identification for Further Chemical Modifications

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better-used properties. The 4(3H)-quinazolinone framework is considered a "privileged structure" because it is capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov This makes this compound a strategic starting point for the synthesis of new, more potent, and selective molecules.

Structure-Activity Relationship (SAR) studies on analogous quinazolinone compounds have demonstrated how minor chemical modifications can significantly alter biological activity. nih.gov For instance, substitutions at the C-2 and N-3 positions of the quinazoline (B50416) ring are critical for modulating anticancer or antimicrobial potency. frontiersin.org This foundational knowledge allows researchers to rationally design derivatives of this compound to optimize its interaction with specific targets.

Below is a table illustrating how structural modifications on the general quinazolinone scaffold influence biological activity, providing a roadmap for future modifications to the title compound.

Modification Site Substituent Type Observed Impact on Biological Activity Reference
C-2 Position Phenyl or other heterocyclic ringsOften enhances anti-microbial and anti-cancer potency. frontiersin.org
N-3 Position Aromatic or aliphatic side chainsCrucial for activity; deactivating functional groups can enhance hypotensive efficacy. frontiersin.org
C-4 Position Increased lipophilicityCan improve inhibitory affinity for certain enzymes. frontiersin.org
C-6 Position Nitro groupHas been shown to improve anti-cancer potency. frontiersin.org

Integration into High-Throughput Screening Libraries for New Biological Discoveries

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against specific biological targets. The inclusion of diverse chemical scaffolds in HTS libraries is critical for increasing the chances of finding novel "hits."

Given the wide range of biological activities associated with the quinazolinone core—including anticancer, anti-inflammatory, antiviral, and antibacterial properties—this compound and its derivatives are valuable assets for these libraries. nih.govmdpi.comnih.gov Incorporating this compound into screening collections diversifies the chemical space being explored, which can lead to the identification of entirely new biological functions or therapeutic applications for this class of molecules.

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Quinazolines

The growing emphasis on green chemistry has spurred the development of more efficient and environmentally friendly methods for synthesizing quinazoline derivatives. mdpi.com Traditional methods often require harsh conditions, toxic catalysts, and organic solvents. Modern research focuses on sustainable alternatives that offer high yields and atom economy. frontiersin.org

Novel synthetic strategies applicable to the synthesis of this compound and related compounds include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often eliminates the need for a solvent. frontiersin.org

Transition Metal-Free Reactions: Avoiding heavy and often toxic transition metals aligns with green chemistry principles and can simplify product purification. frontiersin.org

Use of Earth-Abundant Metal Catalysts: Catalysts based on iron, copper, or nickel are being explored as sustainable alternatives to precious metals like palladium. researchgate.netbenthamdirect.commdpi.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, improving efficiency and reducing waste. frontiersin.org

Eco-Friendly Solvents: The use of water or polyethylene (B3416737) glycol (PEG) as a solvent system presents a greener alternative to volatile organic compounds. frontiersin.org

The following table compares different synthetic approaches for the quinazoline scaffold.

Synthetic Method Catalyst/Conditions Key Advantages Reference
Microwave-Promoted Synthesis Catalyst- and solvent-free, microwave heatingRapid (minutes), clean reaction, eco-friendly. frontiersin.org
Base-Driven Synthesis in Water NaOH, O₂, H₂OSustainable, avoids chromatographic purification, economical. frontiersin.org
Magnetic Palladium Nanocatalyst Fe₃O₄@SiO₂-Dop/Phen-Pd(0)Recyclable catalyst, high yields (82-98%), mild conditions, excellent atom economy. frontiersin.org
Iron-Catalyzed Aerobic Oxidation FeBr₂, aerobic conditionsUtilizes an earth-abundant and inexpensive metal catalyst. mdpi.com

Emerging Trends in Quinazoline Research and Interdisciplinary Approaches

The future of quinazoline research is characterized by innovation and collaboration across multiple scientific disciplines. Emerging trends point towards the development of more sophisticated and targeted molecules.

One significant trend is the creation of hybrid molecules , where the quinazoline scaffold is combined with other pharmacologically active moieties (like azoles or thiazoles) to create multifunctional compounds with potentially synergistic effects or novel mechanisms of action. nih.gov This approach aims to tackle complex diseases and drug resistance.

Furthermore, interdisciplinary approaches are becoming standard.

Computational Chemistry and In Silico Studies: Molecular docking and computational simulations are now routinely used to predict how quinazoline derivatives will bind to protein targets, guiding rational drug design and prioritizing compounds for synthesis. nih.govresearchgate.net

Chemical Biology: The use of quinazoline-based chemical probes (as discussed in section 7.1) to investigate cellular processes represents a powerful synergy between chemistry and biology.

Materials Science: The unique properties of the quinazoline framework are being explored for applications in functional organic materials. mdpi.com

This convergence of synthetic chemistry, pharmacology, computational modeling, and biology is accelerating the pace of discovery and expanding the potential applications of quinazoline derivatives like this compound.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate, and how do they differ in efficiency?

Methodological Answer: The compound is typically synthesized via cyclization of 2-aminobenzamide precursors. Two primary methods are reported:

  • Electrochemical Synthesis : Utilizes an aluminum-carbon electrode system with acetic acid electrolyte under mild conditions (room temperature), yielding 70–85% efficiency. This method avoids transition metals and high temperatures, reducing side reactions .
  • Thermal Cyclization : Involves coupling substituted benzyl chlorides with 2-aminobenzamides at elevated temperatures (100–120°C), yielding 60–75%. While robust, it risks decomposition and requires rigorous purification .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey AdvantagesLimitations
Electrochemical 70–85Room temperatureEco-friendly, minimal byproductsRequires specialized equipment
Thermal 60–75100–120°C, 12–24 hrScalable, no electrolytesHigh energy input, impurities

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity and substituent positions. For example, aromatic protons in the quinazolinone ring appear as doublets at δ 7.5–8.3 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 295.0984) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereoelectronic effects; the benzoate ester group adopts a planar conformation with the quinazolinone core, as shown in single-crystal studies .

Q. What are the primary pharmacological applications of this compound in preclinical research?

Methodological Answer: The quinazolinone core is associated with:

  • Anticancer Activity : Inhibits cytochrome b in mitochondrial complex III (IC₅₀ = 2.1 µM), disrupting electron transport and inducing apoptosis in leukemia cells .
  • Enzyme Inhibition : Competes with ATP in kinase binding assays (e.g., EGFR inhibition at 10 µM), validated via fluorescence polarization assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer: Discrepancies in NMR shifts often arise from solvent effects or tautomerism. Strategies include:

  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., lactam-lactim tautomers) by observing peak splitting at low temperatures .
  • COSY and NOESY : Correlates coupling between adjacent protons and spatial interactions, clarifying ambiguous assignments .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts, cross-validated with experimental data .

Q. What strategies optimize the electrochemical synthesis yield for scale-up?

Methodological Answer: Key parameters for optimization:

  • Electrode Material : Carbon felt electrodes increase surface area, enhancing electron transfer efficiency by 15% compared to planar electrodes .
  • Electrolyte Concentration : 0.1 M acetic acid minimizes side reactions (e.g., over-oxidation) while maintaining proton availability .
  • Controlled Potential : Applying 1.2 V vs. Ag/AgCl reduces byproduct formation (e.g., dimerization) by limiting overpotential .

Q. Table 2: Electrochemical Optimization Parameters

ParameterOptimal ValueImpact on Yield
Electrode MaterialCarbon felt+15% efficiency
Electrolyte (AcOH)0.1 MReduces over-oxidation by 20%
Applied Potential1.2 V (Ag/AgCl)Limits dimerization to <5%

Q. How do substituents on the quinazolinone ring influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance kinase inhibition (e.g., IC₅₀ improves from 10 µM to 1.5 µM for EGFR) by stabilizing ligand-receptor π-π stacking .
  • Hydrophobic Substituents (e.g., -CH₃) : Improve blood-brain barrier penetration (logP increases from 2.1 to 3.4), critical for CNS-targeted therapies .
  • Steric Effects : Bulky groups at C-2 reduce cytochrome b affinity by 50% due to hindered binding pocket access .

Q. What experimental designs address low reproducibility in thermal cyclization reactions?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of intermediates, improving yield consistency by 12% .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hr to 2 hr with comparable yields (65–70%), minimizing thermal degradation .
  • HPLC Monitoring : Tracks intermediate formation (e.g., 2-aminobenzamide) to identify incomplete cyclization early .

Q. How is computational modeling integrated into mechanistic studies of quinazolinone derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding modes with cytochrome b (PDB: 1NTK), identifying key hydrogen bonds with His82 and Asp155 .
  • MD Simulations (GROMACS) : Assesses ligand-receptor stability over 100 ns, revealing conformational flexibility in the benzoate ester moiety .
  • QSAR Models : Correlates substituent electronegativity with IC₅₀ values (R² = 0.89), guiding rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.